molecular formula C7H5BrF3NO B1381727 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1214330-91-2

3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1381727
CAS No.: 1214330-91-2
M. Wt: 256.02 g/mol
InChI Key: JFWIFKVUUGVUEE-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine (CAS: 944900-12-3) is a halogenated pyridine derivative featuring a bromine atom at position 3, a methoxy group at position 6, and a trifluoromethyl (-CF₃) group at position 2. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile building block for Suzuki coupling and other cross-coupling reactions. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group contributes to electronic modulation of the aromatic ring .

Properties

IUPAC Name

3-bromo-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWIFKVUUGVUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253293
Record name 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214330-91-2
Record name 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214330-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 6-methoxy-2-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Modified pyridine derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of trifluoromethylpyridines can inhibit specific ion channels, such as the Transient Receptor Potential Ankyrin 1 (TRPA1), which is implicated in pain sensation and inflammatory responses. This suggests that 3-bromo-6-methoxy-2-(trifluoromethyl)pyridine could be a candidate for developing analgesics or anti-inflammatory drugs .

Synthesis of Drug Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized to create compounds that target respiratory diseases by modulating enzyme activities related to respiratory functions. The synthetic routes often involve mild reaction conditions, leading to high yields and purity, making it suitable for large-scale production .

Agrochemistry

Development of Agrochemical Products
this compound is also relevant in agrochemical formulations. Trifluoromethylpyridines are known to enhance the efficacy of herbicides and pesticides by improving their stability and bioavailability. Research has shown that several agrochemical products containing trifluoromethyl moieties have been developed, demonstrating improved performance in pest management .

Mechanism of Action in Agrochemicals
The mechanism by which these compounds operate often involves interference with plant growth regulators or pest metabolic pathways. The trifluoromethyl group contributes to the lipophilicity of the molecules, allowing better penetration into biological membranes and enhancing their biological activity against target pests .

Material Science

Applications in Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be used as a building block for synthesizing materials with desirable electronic properties .

Summary Table

Field Applications Key Features
Medicinal ChemistryDrug development targeting TRPA1Analgesics, anti-inflammatory properties
AgrochemistryHerbicides and pesticidesEnhanced stability and bioavailability
Material ScienceOrganic electronics (OLEDs, OPVs)Unique electronic properties for advanced material design

Mechanism of Action

The mechanism by which 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine C₇H₅BrF₃NO 3-Br, 6-OCH₃, 2-CF₃ 260.02 Cross-coupling precursor
2-Bromo-3-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 2-Br, 3-Cl, 6-CF₃ 260.44 Higher electrophilicity due to Cl
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 3-Br, 2-Cl, 6-CF₃ 260.44 Enhanced reactivity in SNAr reactions
6-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N 6-Br, 2-CF₃ 225.99 Simpler structure, lower steric hindrance
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine C₆H₃BrClF₃N₂ 3-Br, 5-Cl, 6-CF₃, 2-NH₂ 275.45 Amine group enables peptide coupling
3-Bromo-2-(difluoromethyl)-6-fluoropyridine C₇H₄BrF₃N 3-Br, 2-CHF₂, 6-F 236.01 Fluorine enhances metabolic resistance

Electronic and Steric Effects

  • Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group at position 2 in the target compound provides strong electron-withdrawing effects, stabilizing negative charges during nucleophilic substitution. In contrast, chloro substituents (e.g., in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine) increase electrophilicity but may reduce solubility in polar solvents .
  • Methoxy vs. Amine Groups : The methoxy group in the target compound donates electron density via resonance, moderating the ring’s reactivity compared to the electron-withdrawing amine group in 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine .

Reactivity in Cross-Coupling Reactions

  • Suzuki Coupling : The bromine atom at position 3 in the target compound is sterically accessible, making it ideal for coupling with aryl boronic acids. Analogues with substituents at adjacent positions (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) may experience steric hindrance, reducing reaction yields .
  • Buchwald-Hartwig Amination : The methoxy group in the target compound can act as a directing group, whereas chloro substituents in analogues like 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine may compete in directing metal catalysts, leading to regioselectivity challenges .

Biological Activity

3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine, methoxy, and trifluoromethyl groups. These substitutions enhance its lipophilicity and stability, which are crucial for its interaction with biological targets.

This compound interacts with various enzymes and proteins, influencing metabolic pathways. Its biochemical properties include:

  • Enzyme Interaction : It has been shown to affect the activity of enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.
  • Solubility : The presence of the methoxy and trifluoromethyl groups improves solubility in organic solvents, facilitating its use in biological assays .

Cellular Effects

The compound exhibits significant effects on cellular functions:

  • Cell Signaling : It modulates cell signaling pathways, which can influence gene expression and cellular responses to external stimuli.
  • Cell Viability : In vitro studies indicate that long-term exposure can alter cell viability, suggesting potential applications in cancer therapy.

Molecular Mechanism

The molecular mechanisms underlying the biological activity of this compound involve:

  • Binding Affinity : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic functions. This binding can result in downstream effects on gene expression and metabolic pathways.
  • Stability and Degradation : Its stability under laboratory conditions allows for consistent results in biological assays. However, degradation over time can affect its efficacy in long-term studies.

Research Findings and Case Studies

A review of recent literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Investigated for antimicrobial properties; showed activity against various pathogens.Suggests potential as an antimicrobial agent.
Explored as a precursor for synthesizing other biologically active compounds.Highlights versatility in drug development.
Demonstrated anticancer effects in vitro; inhibited growth of cancer cell lines.Supports further investigation as a potential anticancer drug.
Interaction with metabolic enzymes; impacts drug metabolism profiles.Indicates relevance in pharmacokinetics and drug interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine?

  • Methodological Guidance :

  • Begin with a pyridine core and sequentially introduce substituents to minimize steric hindrance. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) .
  • Methoxy groups can be introduced via nucleophilic substitution using sodium methoxide, ensuring anhydrous conditions to prevent hydrolysis .
  • Trifluoromethylation often employs Ruppert-Prakash reagent (TMSCF₃) or Cu-mediated cross-coupling, requiring rigorous exclusion of moisture .
    • Critical Data : Monitor reaction progress via TLC or HPLC. Intermediate characterization (e.g., melting points: 30–35°C for brominated precursors ) ensures purity before proceeding.

Q. Which characterization techniques are essential for verifying the structure of this compound?

  • Methodological Guidance :

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and electronic environments. The trifluoromethyl group (CF3-CF_3) appears as a distinct quartet in 19F^{19}F NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₈H₆BrF₃NO: ~280.95 Da).
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in trifluoromethylation steps?

  • Methodological Guidance :

  • Screen catalysts (e.g., CuI vs. Pd(PPh₃)₄) and solvents (DMF, THF, or DCE) to enhance CF₃ group transfer efficiency. For example, CuI in DMF at 80°C increased yields by 15% compared to Pd-based systems in a related pyridine derivative .
  • Additives like K₂CO₃ or 1,10-phenanthroline can stabilize reactive intermediates and reduce side reactions .
    • Data Contradiction Analysis : If yields plateau, use GC-MS to identify byproducts (e.g., debrominated species) and adjust stoichiometry or reaction time.

Q. How do electronic effects of substituents (Br, OMe, CF₃) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Guidance :

  • The electron-withdrawing CF₃ group activates the pyridine ring toward nucleophilic attack at the 2-position, while the methoxy group (electron-donating) directs electrophiles to the 4- and 6-positions .
  • Bromine’s steric bulk may hinder coupling reactions; replace with iodide if necessary or use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects .
    • Case Study : In Suzuki-Miyaura coupling, 3-Bromo-6-methoxy-2-CF₃-pyridine showed 40% lower reactivity than its 3-iodo analog due to slower oxidative addition .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Guidance :

  • For ambiguous 1H^1H NMR signals (e.g., overlapping peaks at δ 7.5–8.0 ppm), use 2D techniques (COSY, HSQC) to assign protons.
  • If melting points deviate from literature (e.g., observed mp 78°C vs. reported 82°C ), recrystallize from a different solvent (e.g., hexane/EtOAc vs. DCM) to check for polymorphs.
    • Example : A study resolved conflicting 13C^{13}C NMR data for a bromo-CF₃ pyridine by synthesizing a deuterated analog, confirming assignments via NOESY .

Q. What strategies are effective in designing analogs with modified substituents for medicinal chemistry applications?

  • Methodological Guidance :

  • Replace methoxy with hydroxymethyl (-CH₂OH) to enhance water solubility; protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during synthesis .
  • Substitute CF₃ with CHF₂ to reduce lipophilicity (logP decrease from 2.8 to 2.2) while retaining electronic effects .
    • Biological Relevance : Fluorinated analogs showed improved metabolic stability in cytochrome P450 assays compared to non-fluorinated derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.